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Compound of Interest

Compound Name: Jobosic acid

Cat. No.: B12366347

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jobosic acid, a saturated fatty acid, has been identified as a selective inhibitor of Severe
Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1] Its antiviral properties stem from
a dual mechanism of action: the inhibition of the main protease (Mpro) and the disruption of the
interaction between the spike receptor-binding domain (RBD) and the human angiotensin-
converting enzyme 2 (ACE2).[1][2] This document provides detailed information on
commercially available synthetic Jobosic acid, its biological activities, and protocols for its
application in SARS-CoV-2 research.

Commercial Suppliers of Synthetic Jobosic Acid

Synthetic Jobosic acid is available for research purposes from the following supplier:

Supplier Product Name Catalog Number CAS Number

Targetmol (via Cymit ] ]
o Jobosic acid TM-T88022 223611-93-6
Quimica)

Note: This product is intended for laboratory use only.[1]

Physicochemical Properties
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Property Value Reference
Molecular Formula C16H3202 [1]
Molecular Weight 256.42 g/mol [1]
Appearance Solid [1]

IUPAC Name 2,5-dimethyltetradecanoic acid

Application Notes: Antiviral Activity of Jobosic Acid

Jobosic acid demonstrates significant inhibitory activity against key targets in the SARS-CoV-
2 lifecycle. The following table summarizes the reported half-maximal inhibitory concentrations
(1C50).

Target/Assay IC50 (pg/mL) IC50 (pM) Virus Variant Reference
SARS-CoV-2 .
7.5 29 Not specified [1][2]
Mpro
Spike-RBD/ACE- Parental (USA-
. 3 11 [1][2]
2 Interaction WA1/2020)

Spike-RBD/ACE-

) - Active Omicron [1]
2 Interaction

Mechanism of Action: Dual Inhibition of SARS-CoV-2

Jobosic acid's antiviral effect is attributed to its ability to interfere with two critical stages of the
viral life cycle: viral entry and polyprotein processing.
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Fig. 1: Dual inhibitory mechanism of Jobosic acid on SARS-CoV-2.
Experimental Protocols

The following are detailed protocols for assessing the antiviral activity of Jobosic acid.

Protocol 1: SARS-CoV-2 Main Protease (Mpro)
Fluorescence-Based Inhibition Assay

This protocol is adapted from generic fluorescence-based Mpro inhibition assays.

Workflow:
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Prepare Reagents:
Mpro Enzyme, Fluorescent Substrate,
Jobosic Acid Dilutions, Assay Buffer

Dispense Jobosic Acid dilutions
and controls into 384-well plate
(Add Mpro enzyme solution to all Wells)
Incubate at room temperature
for 15 minutes
Add fluorescent substrate solution
to initiate reaction
Incubate in the dark at 37°C
for 30 minutes
Measure fluorescence intensity
(Excitation/Emission ~360/460 nm)

(Calculate % inhibition and IC50 values)

Click to download full resolution via product page

Fig. 2: Workflow for the Mpro fluorescence-based inhibition assay.

Materials:
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» Recombinant SARS-CoV-2 Mpro

e Fluorogenic Mpro substrate (e.g., DABCYL-KTSAVLQ!SGFRKME-EDANS)

e Assay Buffer: 20 mM HEPES pH 7.3, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
» Jobosic acid stock solution in DMSO

o 384-well black, flat-bottom plates

e Fluorescence plate reader

Procedure:

o Prepare serial dilutions of Jobosic acid in assay buffer. The final DMSO concentration
should be kept below 1%.

e Add 5 pL of the diluted Jobosic acid or control (DMSO vehicle) to the wells of a 384-well
plate.

e Add 10 pL of Mpro enzyme solution (final concentration ~0.5 uM) to each well.
 Incubate the plate at room temperature for 15 minutes.

e Initiate the enzymatic reaction by adding 5 pL of the fluorogenic substrate solution (final
concentration ~20 pM).

¢ Incubate the plate at 37°C for 30 minutes, protected from light.

o Measure the fluorescence intensity using a plate reader with excitation and emission
wavelengths appropriate for the substrate (e.g., ~360 nm excitation and ~460 nm emission
for EDANS).

o Calculate the percent inhibition relative to the DMSO control and determine the IC50 value
by fitting the data to a dose-response curve.
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Protocol 2: Spike-RBD/ACE2 Binding Inhibition Assay
(AlphaLISA)

This protocol is based on the AlphaLISA (Amplified Luminescent Proximity Homogeneous

Assay) technology.

Workflow:
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Prepare Reagents:
Biotinylated ACE2, His-tagged Spike RBD,
Jobosic Acid Dilutions, AlphaLISA Beads

v

Dispense Jobosic Acid dilutions
and controls into 384-well plate

Add blotlnylated ACE2 and
His-tagged Splke RBD mixture

Incubate at room temperature
for 60 minutes

Add Streptawdm Donor and
Ni-NTA Acceptor beads

Incubate in the dark at room temperature
for 60 minutes

Read AlphaLISA signal on a
compatible plate reader

(Calculate % inhibition and IC50 values)
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Fig. 3: Workflow for the Spike-RBD/ACE2 AlphaLISA assay.

Materials:
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Biotinylated human ACEZ2 protein

His-tagged SARS-CoV-2 Spike RBD protein

AlphaLISA Streptavidin Donor Beads

AlphaLISA Nickel Chelate (Ni-NTA) Acceptor Beads
AlphaLISA Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
Jobosic acid stock solution in DMSO

384-well white OptiPlates

AlphaLISA-compatible plate reader

Procedure:

Prepare serial dilutions of Jobosic acid in AlphaLISA buffer.
In a 384-well plate, add 2 pL of the diluted Jobosic acid or control.

Add 4 pL of a mixture of biotinylated ACE2 and His-tagged Spike RBD (final concentrations
typically in the low nM range, to be optimized).

Incubate for 60 minutes at room temperature.

Add 4 pL of a mixture of Streptavidin Donor Beads and Ni-NTA Acceptor Beads (final
concentration ~20 pg/mL each), prepared in the dark.

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaLISA-compatible reader (excitation at 680 nm, emission at 615
nm).

Determine the IC50 value from the dose-response curve.
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Protocol 3: Cell-Based Antiviral Assay (Cytopathic Effect
Reduction)

This protocol measures the ability of Jobosic acid to protect host cells from virus-induced cell

death (cytopathic effect, CPE).

Workflow:
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Fig. 4: Workflow for the CPE reduction antiviral assay.

Materials:
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e Vero EG6 cells

e Cell culture medium (e.g., DMEM with 2% FBS)

e SARS-CoV-2 viral stock

» Jobosic acid stock solution in DMSO

o 96-well cell culture plates

¢ Cell viability reagent (e.g., CellTiter-Glo®, MTT, or crystal violet solution)
o Plate reader (luminescence or absorbance)

Procedure:

e Seed Vero EG6 cells in a 96-well plate at a density that will result in a confluent monolayer
after 24 hours.

e On the following day, remove the culture medium and add 100 pL of medium containing
serial dilutions of Jobosic acid. Include cell-only (no virus, no compound), virus-only (no
compound), and compound-only (no virus, for cytotoxicity) controls.

« Infect the cells by adding SARS-CoV-2 at a low multiplicity of infection (MOI), for example,
0.01.

 Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours, or until significant CPE is
observed in the virus control wells.

o Assess cell viability. For example, using CellTiter-Glo®, add the reagent according to the
manufacturer's instructions and measure luminescence.

o Calculate the 50% effective concentration (EC50) from the dose-response curve of the
infected cells and the 50% cytotoxic concentration (CC50) from the uninfected, compound-
treated cells.

Proposed Synthetic Protocol for Jobosic Acid
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The following is a plausible synthetic route for Jobosic acid (2,5-dimethyltetradecanoic acid),
based on established methodologies for the synthesis of branched-chain fatty acids.

Synthetic Scheme:

Undecyl Bromide }—» ) plyé,’fy?éffg( e | 1-bromotiidecan-d-of || PBi3 | 1,4-dibromotiidecane ‘—» Diethyl malonate, NaOEt | Diethyl 2-(4-bromotridecymalonate }—» 2:%%?:%;? 2,5-dimethyltetradecanoic acid (Jobosic Acid)
Click to download full resolution via product page
Fig. 5: Plausible synthetic route for Jobosic acid.
Materials:

¢ Undecyl bromide

e Magnesium turnings

e Propylene oxide

e Phosphorus tribromide (PBr3)
¢ Diethyl malonate

e Sodium ethoxide (NaOEt)

e Sodium hydride (NaH)

e Methyl iodide (Mel)

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

e Anhydrous diethyl ether, ethanol, and other necessary solvents

Procedure:
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o Grignard Reaction: Prepare a Grignard reagent from undecyl bromide and magnesium in
anhydrous diethyl ether. React the Grignard reagent with propylene oxide to obtain 1-
bromotridecan-4-ol after acidic workup.

e Bromination: Convert the alcohol to the corresponding bromide, 1,4-dibromotridecane, using
phosphorus tribromide.

o Malonic Ester Synthesis: React 1,4-dibromotridecane with the sodium salt of diethyl
malonate (prepared from diethyl malonate and sodium ethoxide in ethanol) to yield diethyl 2-
(4-bromotridecyl)malonate.

o Methylation and Decarboxylation: Treat the product from step 3 with sodium hydride followed
by methyl iodide to introduce the second methyl group. Subsequent hydrolysis of the ester
groups with aqueous sodium hydroxide, followed by acidification and heating, will effect
decarboxylation to yield the final product, 2,5-dimethyltetradecanoic acid (Jobosic acid).
The product should be purified by chromatography.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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